molecular formula C9H9N3O B1293838 2-Methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 21801-89-8

2-Methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B1293838
CAS RN: 21801-89-8
M. Wt: 175.19 g/mol
InChI Key: UQAQWKIENIYXHR-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carboxamide, or 2-MIPC, is a heterocyclic amine (HCA) found in foods such as cooked meats, fish, and dairy products. It is an intermediate in the formation of other HCAs such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). 2-MIPC is a potential carcinogen and has been linked to various types of cancer. It is also known to have mutagenic and genotoxic effects.

Scientific Research Applications

Antimicrobial Activity

2-Methylimidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial properties . Specifically, compounds like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide have shown effectiveness against Staphylococcus aureus at certain concentrations . This suggests potential applications in developing new antimicrobial agents that could be used to treat bacterial infections.

Antitumor Applications

Imidazo[1,2-a]pyridine derivatives are characterized by a broad spectrum of biological effects, including antitumor activity . This makes them candidates for further research in cancer therapy, potentially leading to the development of new anticancer drugs.

Hypoglycemic Effects

Some derivatives of 2-methylimidazo[1,2-a]pyridine have been associated with hypoglycemic effects . This indicates possible applications in treating diabetes or managing blood sugar levels through the modulation of glucose metabolism.

Antiviral Properties

The antiviral capabilities of these compounds extend to various viruses, suggesting their use in creating antiviral medications . Research in this area could contribute to the treatment of viral infections and diseases.

Optical Media for Data Storage

Due to their structural characteristics, imidazo[1,2-a]pyridine derivatives can be used in optical media for data storage . This application is significant in the field of material science, where these compounds can be utilized in the development of new data storage solutions.

Fluorescent Probes

These derivatives have been used as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions . This application is crucial in environmental monitoring and bioanalytical chemistry, where sensitive detection of metal ions is required.

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQWKIENIYXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176221
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoyl-2-methylimidazo(1,2-a)pyridine

CAS RN

21801-89-8
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-Methylimidazo[1,2-a]pyridine-3-carboxamide a potential candidate for treating tuberculosis?

A1: Research indicates that 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives show promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. [] This enzyme plays a crucial role in the biosynthesis of pantothenic acid (vitamin B5), which is essential for the survival and growth of Mycobacterium tuberculosis. By inhibiting pantothenate synthetase, these compounds can potentially disrupt the bacteria's metabolism and hinder its growth, offering a potential therapeutic strategy against tuberculosis.

Q2: Beyond its potential in treating tuberculosis, are there other applications for 2-Methylimidazo[1,2-a]pyridine-3-carboxamide derivatives?

A2: Interestingly, a specific derivative within this chemical class, N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide, has been investigated for its potential in treating cardiovascular diseases. [] While the specific mechanisms of action for this application are not detailed in the available research, it highlights the potential versatility of this chemical scaffold for targeting diverse therapeutic areas. Further research is needed to fully understand the scope of its applications.

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